Enterolactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Enterolactone is a lignan.

This compound is a natural product found in Punica granatum with data available.

Wirkmechanismus

Target of Action

Enterolactone is formed by the action of intestinal bacteria on plant lignan precursors present in the diet . Its primary targets include:

Biochemical Pathways

The metabolism of this compound involves gut microbiota enzymes. Here’s the pathway:

Action Environment

Environmental factors impact this compound’s efficacy:

Understanding this compound’s role sheds light on potential therapeutic options for conditions like multiple sclerosis and other inflammatory diseases. 🌱🧪🔬 . If you have any further questions, feel free to ask! 😊

Biochemische Analyse

Biochemical Properties

Enterolactone interacts with various enzymes, proteins, and other biomolecules. It is a mammalian lignan that has a similar biphenolic structure to lignans from plants . It is suggested to possess beneficial health effects in humans .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. In HepG2 cells, it stimulated the extracellular efflux of free fatty acids (FFA) and triacylglycerols (TAG) to the medium, while it had no influence on FATP-family mediated intracellular fatty acid uptake . Moreover, it decreased the expression of CPT 1, pAMPK, PPARα, increased SREBP1c and had no effect on LXR, and FAS content .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. A study describes the short-term variation in this compound in serum, 24-h urine, and spot-urine this compound:creatinine ratio and the relationship between this compound concentrations in serum, 24-h urine, and spot urine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study conducted on nude mice, it was found that this compound suppressed tumor markedly at a dosage of 1 mg/kg . It was also observed that this compound had higher anticancer activities and less side effects in the animals than Enterodiol at the same concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced by specific species of gut microbiota, and the capacity to produce it varies between people . Multiple gut microbiota species and multiple microbial functional metabolic pathways were significantly associated with plasma this compound concentrations .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In HepG2 cells, it was observed that this compound did not significantly affect the intracellular accumulation of FFA, DAG and TAG, yet it promoted their extracellular efflux .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Enterolactone has been extensively studied for its anticancer effects, particularly in relation to hormone-related cancers such as breast and ovarian cancer.

Ovarian Cancer

Research indicates that this compound possesses significant anti-cancer capabilities. A study demonstrated that this compound effectively inhibits ovarian cancer cell proliferation, invasion, and migration in vitro. In vivo experiments using nude mice showed that this compound significantly suppressed tumor growth compared to controls, indicating its potential as a therapeutic agent against ovarian cancer .

Breast Cancer

Epidemiological studies have linked high circulating levels of this compound with a reduced risk of breast cancer. It is hypothesized that this compound's estrogenic activity may play a protective role by modulating estrogen receptor pathways, particularly in postmenopausal women where estrogen levels fluctuate .

Cardiovascular Health

This compound is also associated with cardiovascular benefits. Its consumption has been linked to improved lipid profiles and reduced blood pressure, which are crucial factors in cardiovascular disease prevention.

Dietary Sources

Flaxseed is the richest source of lignans including secoisolariciresinol diglucoside, which is metabolized into enterodiol and subsequently into this compound. Regular consumption of flaxseed has been suggested to enhance plasma levels of this compound, thus potentially improving cardiovascular health outcomes .

Phytoestrogen Activity

This compound exhibits phytoestrogenic properties, acting as a selective estrogen receptor modulator (SERM). This dual action can be beneficial in various contexts:

Estrogenic Effects

In transgenic estrogen-sensitive mice, this compound was shown to induce tissue-specific expression of estrogen-responsive genes, demonstrating its capacity to function similarly to estrogens in certain tissues . This property may be particularly useful in managing menopausal symptoms or conditions influenced by estrogen levels.

Anti-estrogenic Effects

Conversely, this compound may also exhibit anti-estrogenic effects under certain conditions, potentially providing a protective mechanism against hormone-dependent cancers when estrogen levels are high .

Case Studies and Research Findings

Eigenschaften

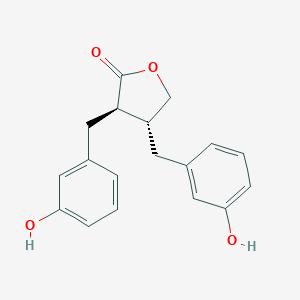

CAS-Nummer |

78473-71-9 |

|---|---|

Molekularformel |

C18H18O4 |

Molekulargewicht |

298.3 g/mol |

IUPAC-Name |

(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1 |

InChI-Schlüssel |

HVDGDHBAMCBBLR-PBHICJAKSA-N |

SMILES |

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |

Isomerische SMILES |

C1[C@H]([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |

Kanonische SMILES |

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Synonyme |

2,3-BHBB 2,3-bis(3'-hydroxybenzyl)butyrolactone 2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-(+-)-isomer 2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-isomer 3,4-bis((3-hydroxyphenyl)methyl)dihydro-2-(3H)-furanone BHMDF enterolactone HPMF trans-2,3-bis(3-hydroxybenzyl)-gamma-butyrolactone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.